6-溴-2,3-二氯苯甲酸甲酯

描述

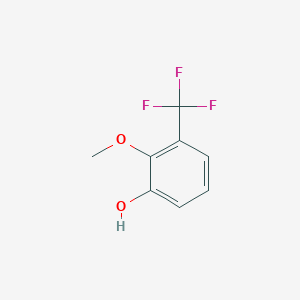

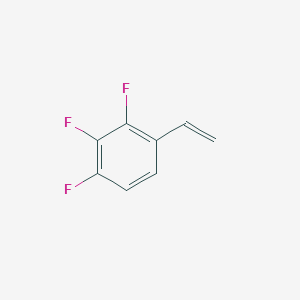

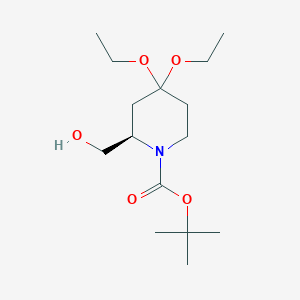

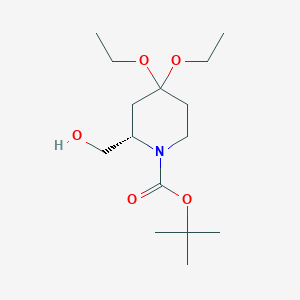

“Methyl 6-bromo-2,3-dichlorobenzoate” is a chemical compound with the molecular formula C8H5BrCl2O2 . It has a molecular weight of 283.94 . The compound is liquid in physical form .

Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromo-2,3-dichlorobenzoate” were not found, a related compound, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . The chemical structures of the synthesized compounds were confirmed by means of IR, 1H-NMR, and mass spectral and elemental analysis .Molecular Structure Analysis

The InChI code for “Methyl 6-bromo-2,3-dichlorobenzoate” is 1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-bromo-2,3-dichlorobenzoate” is a liquid . It has a molecular weight of 283.94 and a monoisotopic mass of 281.884979 Da .科学研究应用

工艺开发与合成

6-溴-2,3-二氯苯甲酸甲酯一直是工艺开发和合成研究的主题。例如,Hickey 等人(2005)详细介绍了一种可扩展的工艺,用于中试工厂合成 2-溴-6-氯苯甲酸甲酯,一种与 6-溴-2,3-二氯苯甲酸甲酯在结构上相似的化合物。这项研究重点关注母体酸的酯化,并强调了合成途径中温度控制的重要性 (Hickey 等,2005)。

反应性和潜在应用

与 6-溴-2,3-二氯苯甲酸甲酯密切相关的二氯苯甲酸甲酯与硫中心亲核试剂的反应性已被研究,以用于除草剂的潜在应用。Uranga 等人(2012)发现这些化合物可以产生对环境毒性更小的除草剂,证明了这些化学物质在农业应用中的多功能性 (Uranga 等,2012)。

环境与毒理学研究

还对相关化合物进行了环境和毒理学研究。例如,Majewski 等人(1995)研究了与 6-溴-2,3-二氯苯甲酸甲酯在结构上相关的化合物溴甲烷从农田中的挥发,突出了此类化合物对环境的影响 (Majewski 等,1995)。

溴甲烷的替代品

由于溴甲烷具有破坏臭氧层的特性,因此已经对与 6-溴-2,3-二氯苯甲酸甲酯相关的溴甲烷的替代品进行了研究。Schneider 等人(2003)回顾了植物检疫和采后病虫害控制的替代方案,其中可能包括 6-溴-2,3-二氯苯甲酸甲酯的衍生物 (Schneider 等,2003)。

安全和危害

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and avoid release to the environment .

生化分析

Biochemical Properties

Methyl 6-bromo-2,3-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition and protein interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction between Methyl 6-bromo-2,3-dichlorobenzoate and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, Methyl 6-bromo-2,3-dichlorobenzoate can bind to specific proteins, altering their conformation and function.

Cellular Effects

Methyl 6-bromo-2,3-dichlorobenzoate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 6-bromo-2,3-dichlorobenzoate can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins . Furthermore, Methyl 6-bromo-2,3-dichlorobenzoate can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Methyl 6-bromo-2,3-dichlorobenzoate involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, Methyl 6-bromo-2,3-dichlorobenzoate can bind to cytochrome P450, preventing the enzyme from metabolizing its substrates . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of specific genes and the production of their corresponding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-bromo-2,3-dichlorobenzoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that Methyl 6-bromo-2,3-dichlorobenzoate can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of Methyl 6-bromo-2,3-dichlorobenzoate vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity . At higher doses, Methyl 6-bromo-2,3-dichlorobenzoate can lead to adverse effects such as cellular toxicity, organ damage, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain concentration levels.

Metabolic Pathways

Methyl 6-bromo-2,3-dichlorobenzoate is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can inhibit the activity of these enzymes, leading to changes in the metabolism of other substances in the body . Additionally, Methyl 6-bromo-2,3-dichlorobenzoate can affect the levels of specific metabolites, altering the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, Methyl 6-bromo-2,3-dichlorobenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For example, Methyl 6-bromo-2,3-dichlorobenzoate can bind to transport proteins that facilitate its uptake into cells or its distribution to specific organelles.

Subcellular Localization

The subcellular localization of Methyl 6-bromo-2,3-dichlorobenzoate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . For instance, Methyl 6-bromo-2,3-dichlorobenzoate may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it affects transcription factors and gene regulation.

属性

IUPAC Name |

methyl 6-bromo-2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEFCOYNQLZZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)